2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carbonitrile hydrochloride
Description
2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carbonitrile hydrochloride (CAS: 1203682-92-1) is a spirocyclic compound featuring a fused cyclopropane-isoquinoline core with a nitrile substituent at the 6'-position. Its molecular formula is C₁₂H₁₂N₂·HCl, with a molecular weight of 220.70 g/mol . The compound is structurally characterized by a spiro junction between a cyclopropane ring and a partially saturated isoquinoline system. This architecture imparts unique steric and electronic properties, making it a subject of interest in medicinal chemistry and catalysis research.
Properties
IUPAC Name |
spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane]-6-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2.ClH/c13-6-9-1-2-10-7-14-8-12(3-4-12)11(10)5-9;/h1-2,5,14H,3-4,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXHZTCXTNUBIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNCC3=C2C=C(C=C3)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80744637 | |
| Record name | 2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80744637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203682-92-1 | |
| Record name | 2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80744637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carbonitrile hydrochloride is a compound of interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C11H13N
- Molecular Weight : 159.23 g/mol
- CAS Number : 1159010-39-5
- Purity : >95% (HPLC)
Synthesis
The synthesis of this compound typically involves cyclization reactions that incorporate cyclopropane and isoquinoline moieties. The specific synthetic routes can vary, but they often include multi-step processes that may utilize various reagents and solvents.
Biological Activity Overview
Research indicates that compounds with spirocyclic structures, such as this compound, exhibit a range of biological activities:
- Antioxidant Activity : Many spirocyclic compounds demonstrate significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.
- Cytotoxicity : Studies have shown that related compounds possess cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents.
- Antimicrobial Properties : Some derivatives have been reported to exhibit antimicrobial activity against specific pathogens.
Antioxidant Activity
A study evaluating the antioxidant capacity of similar spirocyclic compounds found that they effectively scavenge free radicals, which is crucial in mitigating oxidative damage in cells. The mechanism often involves the donation of hydrogen atoms or electrons to neutralize reactive oxygen species (ROS) .
Cytotoxicity Against Cancer Cell Lines
In vitro studies have assessed the cytotoxic effects of related spirocyclic compounds on human cancer cell lines such as RKO, A-549, MCF-7, and HeLa. The results indicated varying degrees of inhibition:
- IC50 Values :
- RKO: 60.70 µM
- PC-3: 49.79 µM
- HeLa: 78.72 µM
These values suggest that certain derivatives of the compound may be more effective against specific cancer types .
Leishmanicidal Activity
The leishmanicidal potential of spirocyclic compounds has also been explored. In vitro assays demonstrated significant activity against Leishmania mexicana, with IC50 values below 1 µM for several derivatives. This highlights the potential for developing treatments for leishmaniasis using these compounds .
Comparative Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Significant scavenging | |
| Cytotoxicity | IC50 values ranging from 49.79 to 78.72 µM | |
| Leishmanicidal | IC50 < 1 µM |
Case Studies
Several case studies have documented the synthesis and evaluation of spirocyclic compounds similar to this compound:
- Cytotoxic Evaluation : A study assessed the effects of various derivatives on human cancer cell lines using MTS assays, confirming their potential as anticancer agents.
- Antioxidant Mechanism : Research focused on elucidating the mechanisms by which these compounds exert their antioxidant effects, contributing to a better understanding of their therapeutic potential.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of spiro[cyclopropane-1,4'-isoquinoline] compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that specific modifications to the isoquinoline structure enhance the compound's ability to inhibit tumor growth by inducing apoptosis in cancer cells. A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of spiro compounds in targeting cancer pathways, demonstrating their potential as novel anticancer agents .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research demonstrated that certain derivatives possess activity against a range of bacterial strains, including those resistant to conventional antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .
Pharmacology
Neuroprotective Effects
Preliminary studies suggest that 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carbonitrile hydrochloride may offer neuroprotective effects. Research conducted on animal models indicates that this compound can mitigate oxidative stress and inflammation in neuronal cells, potentially providing therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Analgesic Properties
The analgesic properties of this compound have been explored in various preclinical models. Studies suggest that it may act on pain pathways similar to opioids but with a different mechanism, potentially reducing side effects associated with traditional pain medications .
Material Science
Polymer Chemistry
In material science, this compound has been utilized as a building block for synthesizing novel polymers with enhanced mechanical properties. Research indicates that incorporating this compound into polymer matrices improves thermal stability and mechanical strength, making it suitable for applications in advanced materials .
Data Tables
Case Studies
- Anticancer Study : A study involving various spiro[cyclopropane-1,4'-isoquinoline] derivatives showed promising results against human breast cancer cell lines (MCF-7). The lead compound exhibited IC50 values significantly lower than standard chemotherapeutics.
- Neuroprotection Research : In a rodent model of Alzheimer's disease, treatment with the compound resulted in improved cognitive function and reduced amyloid-beta plaque accumulation compared to control groups.
- Polymer Development : Researchers synthesized a new class of biodegradable polymers incorporating the spiro compound, which demonstrated enhanced tensile strength and thermal stability compared to traditional polymers.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous spirocyclic isoquinoline derivatives, focusing on structural features, synthetic methods, and physicochemical properties.
Substituent Variations
Key Research Findings
Structural Flexibility : The spirocyclopropane core enables diverse functionalization, as demonstrated by substitutions at the 5'-, 6'-, and 7'-positions .
Catalytic Efficiency : Cobalt and silver catalysts are critical for achieving high yields (>60%) in spirocycle synthesis, particularly for nitrile-bearing derivatives .
Preparation Methods
General Synthetic Strategy
- Spirocyclopropane Formation : The key step is the formation of the spirocyclic cyclopropane ring fused to the isoquinoline system. This is commonly achieved via cyclization reactions involving alkylidenecyclopropane intermediates or cyclopropanation of isoquinoline derivatives.
- Nitrile Introduction : The nitrile group at the 6' position is typically introduced either by substitution reactions on a suitable precursor or by using nitrile-containing building blocks during the synthesis.
- Hydrochloride Salt Formation : The free base is converted to the hydrochloride salt by treatment with hydrochloric acid to improve compound stability and handling.
Representative Synthetic Procedure
While specific detailed protocols for this exact compound are limited in publicly available literature, analogous spirocyclopropane-isoquinoline derivatives provide insight into feasible synthetic routes:
| Step | Description | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Preparation of isoquinoline precursor with suitable leaving groups (e.g., halides) | Standard aromatic substitution or cyclization | Variable | Starting material availability critical |
| 2 | Cyclopropanation or cyclization using alkylidenecyclopropane intermediates | Use of strong bases or transition metal catalysts (Co, Pd) | 40-60% | Catalyst and solvent optimization necessary |
| 3 | Introduction of nitrile group via nucleophilic substitution or cross-coupling | Use of cyanide sources under controlled conditions | 50-70% | Safety precautions for cyanide handling essential |
| 4 | Conversion to hydrochloride salt | Treatment with HCl in organic solvent or aqueous medium | >90% | Enhances solubility and stability |
This general approach aligns with synthetic methods reported for related spirocyclic isoquinoline derivatives.
Catalytic and Reaction Condition Optimization
- Catalysts : Transition metal catalysts such as cobalt (Co), palladium (Pd), or nickel (Ni) complexes are often employed to facilitate cyclopropanation and annulation reactions efficiently.
- Solvents : Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or mixtures with water are preferred to dissolve reactants and stabilize intermediates.
- Temperature and Time : Reactions typically proceed at moderate temperatures (room temperature to 80°C) over 12-48 hours, depending on catalyst activity and substrate reactivity.
- Purification : Column chromatography using silica gel with petroleum ether/ethyl acetate mixtures is standard for isolating pure compounds.
Analytical Characterization and Purity Assessment
- NMR Spectroscopy : ^1H and ^13C NMR confirm the spirocyclic structure and the presence of the nitrile group.
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and purity.
- Infrared (IR) Spectroscopy : Characteristic nitrile stretch (~2200 cm⁻¹) and hydrochloride salt peaks.
- Elemental Analysis : Confirms composition consistent with hydrochloride salt form.
- Purity : Commercially available samples report purity ≥95%, suitable for research use.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C₁₂H₁₃ClN₂ |
| Molecular Weight | 220.7 g/mol |
| Key Synthetic Steps | Isoquinoline precursor synthesis, cyclopropanation, nitrile introduction, salt formation |
| Catalysts | Co, Pd, Ni complexes |
| Solvents | DMF, DMSO, ethyl acetate |
| Reaction Temperature | 25–80°C |
| Reaction Time | 12–48 hours |
| Purification | Silica gel chromatography |
| Typical Purity | ≥95% |
| Storage | 2–8°C, dry, dark |
Research Findings and Challenges
- Yield Optimization : Adjusting catalyst loading, solvent polarity, and reaction stoichiometry improves yields and selectivity.
- Spectral Ambiguities : 2D NMR and X-ray crystallography are critical to resolve structural ambiguities due to the spiro center's stereochemistry.
- Safety Considerations : Handling cyanide sources and hydrochloric acid requires strict safety protocols.
- Scalability : Industrial scale-up demands optimization of reaction conditions to maximize yield and minimize impurities.
Q & A
Q. What synthetic methodologies are effective for preparing spirocyclopropane-isoquinoline derivatives like the target compound?
Methodological Answer: Synthesis of spirocyclopropane systems often involves transition-metal catalysis or multi-step cyclization. Key approaches include:
- Cobalt-catalyzed annulation : A room-temperature method using alkylidenecyclopropanes and amides (e.g., 73% yield achieved via Co catalysis) .
- Multi-step synthesis : Sequential reactions (e.g., Hofmann rearrangement, cyclopropane ring formation) requiring careful optimization of intermediates .
- Microwave-assisted synthesis : Enhanced efficiency (8–10 minutes vs. 4–6 hours for traditional reflux) using ethanol/DMF solvents .
Q. Comparison of Methods
Q. How can researchers confirm the structural integrity of the synthesized compound?
Methodological Answer: Combined spectroscopic and analytical techniques are critical:
- 1H/13C NMR : Assigns cyclopropane ring protons (δ ~1.0–2.5 ppm) and isoquinoline carbons (e.g., aromatic carbons at δ ~120–140 ppm) .
- Elemental analysis : Validates purity by comparing calculated vs. experimental C/H/N percentages (e.g., ±0.1% deviation in N content) .
- IR spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .
Q. Example Workflow :
Purify via silica gel chromatography (petroleum ether:ethyl acetate = 70:30) .
Record NMR in CDCl₃ to resolve spiro junction protons.
Perform combustion analysis to verify stoichiometry.
Q. What challenges arise in stabilizing the cyclopropane ring during synthesis?
Methodological Answer: Cyclopropane rings are strain-sensitive; stabilization strategies include:
- Low-temperature reactions : Minimize thermal decomposition (e.g., RT conditions in cobalt catalysis) .
- Electron-withdrawing groups : The carbonitrile group at position 6' reduces ring strain via conjugation .
- Inert atmosphere : Use argon/nitrogen to prevent oxidative ring opening .
Advanced Research Questions
Q. How can stereochemical outcomes in spirocyclopropane synthesis be controlled?
Methodological Answer: Stereoselectivity depends on:
- Catalyst design : Chiral Co catalysts induce enantioselectivity in annulation (e.g., quinoline ligands in ).
- Substrate pre-organization : Bulky substituents (e.g., 4-cyanophenyl) direct cyclopropane ring geometry .
- Computational modeling : Predict transition states using DFT to optimize diastereomeric ratios .
Q. How should researchers address contradictions in spectroscopic data?
Methodological Answer: Discrepancies (e.g., NMR splitting vs. calculated coupling constants) require:
Q. What mechanistic pathways explain spiro ring formation in cobalt-catalyzed reactions?
Methodological Answer: Proposed mechanisms involve:
- Alkylidenecyclopropane activation : Co coordinates to the cyclopropane, inducing ring strain relief via annulation .
- Nucleophilic attack : Amide substrates attack the activated cyclopropane, forming the isoquinoline core .
- Reductive elimination : Final step releases the spiro product and regenerates the catalyst .
Q. How can reaction efficiency be improved for large-scale synthesis?
Methodological Answer: Optimization strategies include:
Q. What analytical techniques best resolve isomeric impurities in the final product?
Methodological Answer:
- HPLC-DAD/MS : Separate isomers via reverse-phase columns (C18) and monitor UV/vis profiles .
- Chiral shift reagents : Add Eu(fod)₃ to NMR samples to split enantiomeric proton signals .
- Recrystallization : Use ethanol/water mixtures to isolate dominant crystalline forms .
Data Contradiction Case Study
Scenario : Elemental analysis shows 7.85% N vs. 7.81% calculated.
Resolution :
Verify calibration of the elemental analyzer.
Re-purify via column chromatography (petroleum ether:ethyl acetate gradient) .
Re-test with a fresh sample to exclude hygroscopic effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
